2,5-Dimethyl-1-(7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-3-carbaldehyde
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Overview
Description
2,5-Dimethyl-1-(7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-3-carbaldehyde is a complex organic compound featuring a pyrrole ring substituted with a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-(7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like toluene or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-(7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,5-Dimethyl-1-(7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Indole derivatives: Important in natural products and pharmaceuticals.
Pyrrolopyrazine derivatives: Noted for their synthetic versatility and biological potential
Uniqueness
2,5-Dimethyl-1-(7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-3-carbaldehyde stands out due to its unique combination of a benzodioxin and pyrrole ring, which imparts distinct chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
2,5-dimethyl-1-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)pyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10-6-15-16(20-5-4-19-15)8-14(10)17-11(2)7-13(9-18)12(17)3/h6-9H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZXVFPDWWIKGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N3C(=CC(=C3C)C=O)C)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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